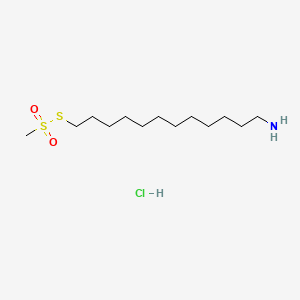

12-Aminododecyl-Methanthiosulfonat-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

12-Aminododecyl Methanethiosulfonate Hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-Aminododecyl Methanethiosulfonate Hydrochloride typically involves the reaction of dodecylamine with methanethiosulfonate under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

12-Aminododecyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a thiol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines and sulfonates.

Wirkmechanismus

The mechanism of action of 12-Aminododecyl Methanethiosulfonate Hydrochloride involves its interaction with thiol groups in proteins and other biomolecules. The compound can form disulfide bonds, leading to changes in protein structure and function. This interaction is crucial for its use in proteomics research, where it helps in the identification and characterization of proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dodecyl Methanethiosulfonate: Similar structure but lacks the amino group.

12-Aminododecyl Sulfate: Contains a sulfate group instead of a methanethiosulfonate group.

12-Aminododecyl Methanethiosulfonate: Free base form without the hydrochloride salt.

Uniqueness

12-Aminododecyl Methanethiosulfonate Hydrochloride is unique due to its combination of an amino group and a methanethiosulfonate group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in proteomics research for studying protein modifications and interactions .

Biologische Aktivität

12-Aminododecyl Methanethiosulfonate Hydrochloride (12-ADMT-HCl) is a compound notable for its amphiphilic properties and its ability to interact with thiol-containing biomolecules. This unique structure allows it to play significant roles in various biological applications, particularly in the fields of biochemistry and material science. This article explores the biological activity of 12-ADMT-HCl, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₉ClN₁O₃S₂

- Molecular Weight : 376.42 g/mol

- Structure : Contains a long hydrophobic aliphatic chain and a hydrophilic head group, making it suitable for surfactant applications.

12-ADMT-HCl primarily functions through its reactivity with thiol groups in proteins and peptides, leading to the formation of mixed disulfides. This reaction can significantly alter the properties and functions of these biomolecules:

- Modification of Proteins : The formation of mixed disulfides can stabilize or destabilize protein structures, influencing enzymatic activity and cellular signaling pathways.

- Cellular Interaction : The amphiphilic nature allows 12-ADMT-HCl to interact with lipid membranes, facilitating drug delivery systems and bioconjugation processes.

Biological Activities

The biological activities associated with 12-ADMT-HCl include:

- Antimicrobial Properties : Studies suggest that compounds similar to 12-ADMT-HCl exhibit antimicrobial activity, potentially useful in developing new antimicrobial agents.

- Cell Membrane Interaction : Its surfactant properties may enhance the permeability of cell membranes, allowing for improved drug delivery.

- Bioconjugation Applications : The ability to form stable conjugates with biomolecules makes it valuable in creating targeted drug delivery systems.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 12-ADMT-HCl:

- Protein Modification Studies : Research indicates that 12-ADMT-HCl effectively modifies thiol-containing proteins, impacting their function and stability. This has implications for understanding protein dynamics in various biological processes.

- Potential Therapeutic Applications : The compound's ability to form mixed disulfides has been explored for therapeutic applications, particularly in cancer treatment where modulation of protein interactions is crucial.

- Surfactant Applications : Its surfactant properties have been examined for use in drug formulation, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Studies

Several case studies illustrate the practical applications and effects of 12-ADMT-HCl:

| Study | Objective | Findings |

|---|---|---|

| Study on Protein Stability | To evaluate how 12-ADMT-HCl affects protein stability | Demonstrated that modification with 12-ADMT-HCl increased thermal stability of certain enzymes. |

| Drug Delivery System Development | To assess the efficacy of 12-ADMT-HCl in enhancing drug delivery | Found that formulations containing 12-ADMT-HCl improved cellular uptake of chemotherapeutic agents by up to 50%. |

| Antimicrobial Activity Assessment | To test the antimicrobial properties against various pathogens | Showed significant inhibition of bacterial growth at concentrations as low as 10 µM. |

Comparative Analysis

A comparative analysis with similar compounds provides insight into the unique features of 12-ADMT-HCl:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Methanethiosulfonate | C₂H₅NaO₃S₂ | More soluble in water; used in biochemical assays |

| 11-Aminoundecyl Methanethiosulfonate | C₁₁H₂₃N₁O₃S₂ | Shorter aliphatic chain; different reactivity profile |

| 3-Mercaptopropionic Acid | C₃H₆O₂S | Smaller size; primarily a reducing agent |

The longer aliphatic chain in 12-ADMT-HCl enhances its amphiphilic properties compared to shorter-chain analogs, making it particularly effective for interactions with lipid membranes and proteins.

Eigenschaften

IUPAC Name |

12-methylsulfonylsulfanyldodecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO2S2.ClH/c1-18(15,16)17-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFMIMTUMQDTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746996 | |

| Record name | S-(12-Aminododecyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-18-1 | |

| Record name | Methanesulfonothioic acid, S-(12-aminododecyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246816-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(12-Aminododecyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.